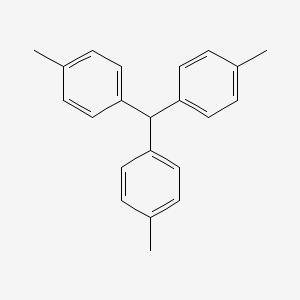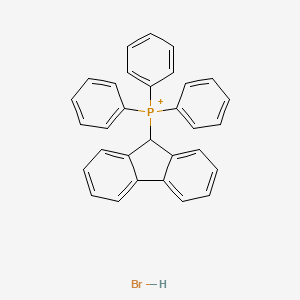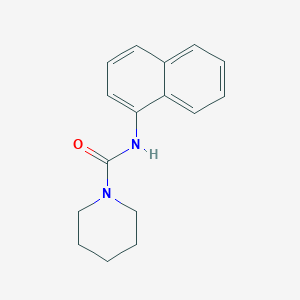
Tri(P-tolyl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri(P-tolyl)methane is an organic compound with the molecular formula C22H22. It is a derivative of methane where three hydrogen atoms are replaced by p-tolyl groups (4-methylphenyl groups). This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Tri(P-tolyl)methane can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with carbon tetrachloride, followed by hydrolysis. Another method includes the Friedel-Crafts alkylation of toluene with trichloromethane in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced separation techniques.
化学反应分析
Types of Reactions
Tri(P-tolyl)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products Formed
- p-Tolyl alcohol, p-tolualdehyde, and p-toluic acid.
Reduction: Toluene and other simpler hydrocarbons.
Substitution: Halogenated derivatives like p-chlorotoluene and p-bromotoluene.
科学研究应用
Tri(P-tolyl)methane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Tri(P-tolyl)methane involves its interaction with molecular targets through various pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.
相似化合物的比较
Similar Compounds
Triphenylmethane: Similar structure but with phenyl groups instead of p-tolyl groups.
Tri(p-anisyl)methane: Contains p-anisyl groups (4-methoxyphenyl) instead of p-tolyl groups.
Tri(p-bromophenyl)methane: Contains p-bromophenyl groups instead of p-tolyl groups.
Uniqueness
Tri(P-tolyl)methane is unique due to the presence of p-tolyl groups, which impart specific chemical and physical properties. These properties make it suitable for certain applications where other similar compounds may not be as effective.
属性
CAS 编号 |
16845-02-6 |
|---|---|
分子式 |
C22H22 |
分子量 |
286.4 g/mol |
IUPAC 名称 |
1-[bis(4-methylphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C22H22/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15,22H,1-3H3 |
InChI 键 |
WYGIWVCWYKSYOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[12-(Hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol](/img/structure/B11945239.png)


![N-(2-bromodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11945270.png)





